N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Sulfonamide Group: The thiazole intermediate can be reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with the Phenyl Group: The final step involves coupling the sulfonamide-thiazole intermediate with 3-chloro-4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets.
Medicine
Medicinally, compounds like this are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-[2-(4-aminobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
- N-(3-chloro-4-fluorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Uniqueness
The uniqueness of N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the acetamido and sulfonamido groups, provides a unique combination of electronic and steric effects.
Properties
IUPAC Name |
2-[2-[(4-acetamidophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O4S2/c1-11(26)22-12-2-5-15(6-3-12)31(28,29)25-19-24-14(10-30-19)9-18(27)23-13-4-7-17(21)16(20)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVVGRDKQBBJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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